![molecular formula C14H10ClFO3 B2993102 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid CAS No. 938357-14-3](/img/structure/B2993102.png)

5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

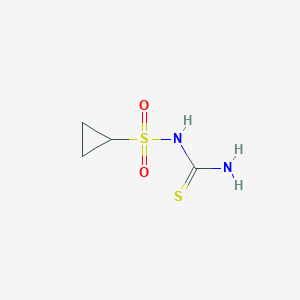

5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C14H10ClFO3 and a molecular weight of 280.68 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chloro group and a benzyloxy group, which is further substituted with a fluoro group . The benzyloxy group is attached to the carboxylic acid group on the benzene ring .Physical and Chemical Properties Analysis

This compound has a molecular weight of 280.68 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and others are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated the potential of benzimidazole derivatives, including those structurally related to 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid, as potent antimicrobial agents. A study by Fang et al. (2016) synthesized a series of 5-fluorouracil benzimidazoles, revealing their good to strong antibacterial and antifungal activities against various strains, including Saccharomyces cerevisiae, MRSA, and Bacillus proteus. These compounds, particularly a 3-fluorobenzyl benzimidazole derivative, showed remarkable activities, attributed to their ability to intercalate into DNA and possibly block DNA replication (Fang et al., 2016).

Catalysts for Synthesis

The versatility of halogen-substituted benzoic acids as catalysts or building blocks in the synthesis of various heterocyclic compounds is well-documented. For instance, Křupková et al. (2013) described the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound similar to this compound, in solid-phase synthesis to create diverse heterocyclic scaffolds. These scaffolds are crucial for drug discovery, highlighting the importance of such compounds in medicinal chemistry (Křupková et al., 2013).

Biomass Transformation Catalysts

The application of specific benzoic acid derivatives in biomass transformation processes has been explored, offering a sustainable method for producing valuable chemicals. Arias et al. (2016) discussed a catalytic process using zeolites to produce alkyl 5-benzyl-2-furoates from biomass-derived intermediates. This process represents a green chemistry approach to generating intermediates for fine chemicals, underscoring the role of such benzoic acid derivatives in environmental sustainability (Arias et al., 2016).

Structural and Electronic Studies

Benzoic acid derivatives, including this compound, are subjects of structural and electronic studies to understand their chemical properties better. Pramanik et al. (2019) conducted a crystallographic study on various benzoic acid derivatives, examining their intermolecular interactions, molecular electrostatic potential, and electronic structure. These studies provide insights into the compounds' reactivity and potential applications in material science (Pramanik et al., 2019).

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

Benzylic compounds generally undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid . These factors can include pH, temperature, presence of other molecules, and more. Understanding these influences can help optimize the use of this compound.

Eigenschaften

IUPAC Name |

5-chloro-2-[(2-fluorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMIZRYPUJTRSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2993021.png)

![4-isobutyl-N-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2993023.png)

![N-(2-furylmethyl)-4-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2993024.png)

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide](/img/no-structure.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2993031.png)

![(E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2993033.png)

![2-(4-methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2993034.png)

![4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine](/img/structure/B2993035.png)

![3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2993040.png)

![10-(Cyclobutylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2993042.png)